molecular formula C14H18N4O4S B4127958 2-[(4-nitrophenyl)acetyl]-N-(tetrahydrofuran-2-ylmethyl)hydrazinecarbothioamide

2-[(4-nitrophenyl)acetyl]-N-(tetrahydrofuran-2-ylmethyl)hydrazinecarbothioamide

Cat. No.: B4127958
M. Wt: 338.38 g/mol
InChI Key: RFWNHAYMWDJYBS-UHFFFAOYSA-N
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Description

2-[(4-nitrophenyl)acetyl]-N-(tetrahydrofuran-2-ylmethyl)hydrazinecarbothioamide is an organic compound with a complex structure that includes a nitrophenyl group, an acetyl group, a tetrahydrofuran ring, and a hydrazinecarbothioamide moiety

Properties

IUPAC Name

1-[[2-(4-nitrophenyl)acetyl]amino]-3-(oxolan-2-ylmethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O4S/c19-13(8-10-3-5-11(6-4-10)18(20)21)16-17-14(23)15-9-12-2-1-7-22-12/h3-6,12H,1-2,7-9H2,(H,16,19)(H2,15,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFWNHAYMWDJYBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=S)NNC(=O)CC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-nitrophenyl)acetyl]-N-(tetrahydrofuran-2-ylmethyl)hydrazinecarbothioamide typically involves multiple steps. One common method starts with the reaction of 4-nitrophenylacetic acid with thionyl chloride to form 4-nitrophenylacetyl chloride . This intermediate is then reacted with N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[(4-nitrophenyl)acetyl]-N-(tetrahydrofuran-2-ylmethyl)hydrazinecarbothioamide can undergo several types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The acetyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted acetyl derivatives.

Scientific Research Applications

2-[(4-nitrophenyl)acetyl]-N-(tetrahydrofuran-2-ylmethyl)hydrazinecarbothioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-nitrophenyl)acetyl]-N-(tetrahydrofuran-2-ylmethyl)hydrazinecarbothioamide involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes, potentially inhibiting their activity. The hydrazinecarbothioamide moiety can form strong interactions with metal ions, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-nitrophenyl)acetyl]-N-(tetrahydrofuran-2-ylmethyl)hydrazinecarbothioamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse applications in various fields, making it a valuable compound for research and development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[(4-nitrophenyl)acetyl]-N-(tetrahydrofuran-2-ylmethyl)hydrazinecarbothioamide
Reactant of Route 2
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2-[(4-nitrophenyl)acetyl]-N-(tetrahydrofuran-2-ylmethyl)hydrazinecarbothioamide

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